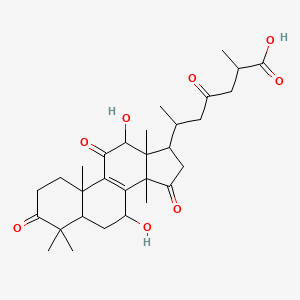

Ganoderic acid D2

Description

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid has been reported in Ganoderma lucidum with data available.

Properties

IUPAC Name |

6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110311-47-2, 97653-94-6 | |

| Record name | (7β,12α)-7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid D2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97653-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ganoderic acid D2 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid D2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potential therapeutic applications. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of a key signaling pathway modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a highly oxygenated triterpenoid characterized by a lanostane (B1242432) skeleton. Its chemical identity is established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [] |

| Molecular Formula | C₃₀H₄₂O₈ | [][2][3] |

| CAS Number | 97653-94-6 | [][2][3] |

| SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | [] |

| InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | [] |

| InChI Key | LCIUOVOXWPIXOR-UHFFFAOYSA-N | [] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 530.65 g/mol | [] |

| Appearance | White to beige powder | |

| Melting Point | 218 - 220 °C | [4] |

| Solubility | Soluble in DMSO and Methanol.[][2] | |

| Storage Temperature | -10 to -25°C or 2-8°C | [2] |

| Purity (typical) | >98% (HPLC) | [][3] |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with a notable focus on its anti-senescence and potential anticancer effects. A key mechanism of action involves the modulation of the 14-3-3ε/CaM/CaMKII/NRF2 signaling pathway, which plays a crucial role in cellular resistance to oxidative stress.

Anti-senescence Effects

Ganoderic acid D has been shown to prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells.[5] It achieves this by targeting the 14-3-3ε protein, leading to the activation of the Ca2+ calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) axis.[5] This signaling cascade ultimately enhances the cellular antioxidant response, protecting cells from senescence.

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation, purification, and quantification of this compound from Ganoderma lucidum.

Isolation and Purification of this compound

This protocol describes a multi-step process for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.

Methodology:

-

Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are dried at a temperature not exceeding 60°C and ground into a fine powder (40-80 mesh).[6]

-

Extraction: The powdered material is extracted with 95% ethanol at 80°C. This process is typically repeated three times to ensure exhaustive extraction.[7]

-

Concentration: The ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[7]

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[7] A chloroform/acetone gradient system is commonly used for elution to separate different classes of compounds.[7] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase C18 Column Chromatography: Fractions enriched with triterpenoids are pooled and further purified using a reversed-phase C18 column.[7] A methanol/water gradient is employed for elution.[7]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC to obtain a high-purity compound.[7]

Quantitative Analysis by UPLC-MS/MS

A rapid and sensitive method for the simultaneous quantification of multiple ganoderic acids, including this compound, utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8]

Table 3: UPLC-MS/MS Method Parameters for Ganoderic Acid Analysis

| Parameter | Condition | Source(s) |

| Column | ACQUITY UPLC BEH C18 | [8] |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | [8] |

| Ionization Mode | Negative mode electrospray ionization (ESI) | [8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |

| Limit of Detection (LOD) | 0.66–6.55 µg/kg | [8] |

| Limit of Quantification (LOQ) | 2.20–21.84 µg/kg | [8] |

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with well-defined chemical and physical properties. Its ability to modulate key signaling pathways, such as the 14-3-3ε/CaM/CaMKII/NRF2 axis, underscores its potential for therapeutic development, particularly in the context of age-related diseases and cancer. The experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and quantification of this compound, facilitating further research and development efforts. This comprehensive technical overview serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.

References

- 2. Natural Product Description|this compound [sinophytochem.com]

- 3. biocrick.com [biocrick.com]

- 4. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS [ouci.dntb.gov.ua]

The Discovery and Isolation of Ganoderic Acid D from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid D has been a subject of interest, although it is less extensively studied than other analogues such as Ganoderic acid A or DM. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Ganoderic acid D. It includes a detailed, synthesized experimental protocol for its isolation, a summary of available quantitative data, and an exploration of its known biological activities and mechanisms of action, including its role in modulating the mTOR signaling pathway. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to two major classes of bioactive compounds: polysaccharides and triterpenoids.[1][2] The triterpenoids, particularly the ganoderic acids, are responsible for the bitter taste of the mushroom and are associated with a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and hepatoprotective activities.[1][3]

Ganoderic acids are tetracyclic triterpenoids with a lanostane (B1242432) skeleton.[2] To date, over 150 different ganoderic acids have been identified from Ganoderma species. This structural diversity contributes to their varied biological activities.

This guide focuses on Ganoderic acid D, a member of this extensive family of natural products. While research on Ganoderic acid D is not as voluminous as for some of its counterparts, it has been shown to possess interesting biological properties, including the ability to modulate key cellular signaling pathways. It is important to note that much of the available literature refers to "Ganoderic acid D" without specifying the isomer (e.g., D2). Therefore, this guide will address Ganoderic acid D in a general sense, acknowledging the limited availability of data specific to the D2 isomer.

Discovery and Isolation of Ganoderic Acid D

The isolation of ganoderic acids from Ganoderma lucidum is a multi-step process that involves extraction, fractionation, and purification. While a specific, detailed protocol for the isolation of pure Ganoderic acid D2 is not extensively documented, a general methodology can be synthesized from various published procedures for the isolation of ganoderic acid-containing fractions.

General Experimental Protocol for Isolation

The following protocol is a composite methodology for the extraction and enrichment of a triterpenoid (B12794562) fraction containing Ganoderic acid D from the fruiting bodies of Ganoderma lucidum.

2.1.1. Materials and Equipment

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze dryer

2.1.2. Step-by-Step Procedure

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at room temperature or with gentle heating (e.g., 60°C) for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoid fraction, including ganoderic acids, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography on Silica Gel: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Gel Filtration Chromatography: The combined fractions containing ganoderic acids are further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step helps to remove pigments and other impurities.

-

Preparative HPLC: The final purification to isolate individual ganoderic acids, including Ganoderic acid D, is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as acetic acid, to improve peak shape) is typically used as the mobile phase. Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the purified compound.

Quantitative Data

Specific data on the yield and purity of isolated this compound are scarce in the scientific literature. However, data on the concentration of "Ganoderic acid D" and total triterpenoids can provide a general indication.

| Compound/Fraction | Source Material | Yield/Concentration | Purity | Reference(s) |

| Ganoderic Acid D | Gills of G. lucidum | 12.1 ppm | Not specified | |

| Total Triterpenoids | Fruiting bodies of G. lucidum | 0.21% to 10.56% of dry weight | Not applicable | |

| Ganoderic Acid A | Fruiting bodies of G. lucidum | Total yield of 35% from the drug | >97.5% |

It is important to note that the yield of specific ganoderic acids can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed.

Biological Activities of Ganoderic Acids

While specific cytotoxic data for Ganoderic acid D is limited, numerous studies have reported the anti-cancer activities of other ganoderic acids and crude extracts of Ganoderma lucidum. The following table summarizes some of the reported IC50 values for various ganoderic acids against different human cancer cell lines to provide a comparative context.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (24h) | |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (24h) | |

| Ganoderic Acid DM | MCF-7 | Breast Cancer | Not specified, but effective inhibition | |

| Ganoderic Acid T | HCT-116 | Colon Cancer | Not specified, but induces apoptosis | |

| Ganoderenic Acid D | HepG2 | Hepatocellular Carcinoma | 0.14 ± 0.01 mg/mL | |

| Ganoderenic Acid D | HeLa | Cervical Cancer | 0.18 ± 0.02 mg/mL | |

| Ganoderenic Acid D | Caco-2 | Colorectal Adenocarcinoma | 0.26 ± 0.03 mg/mL | |

| Methanol Extract | CH27 | Lung Cancer | IC50 11.5 times lower than submerged culture extract | |

| Methanol Extract | M21 | Melanoma | IC50 8.6 times lower than submerged culture extract | |

| Methanol Extract | HSC-3 | Oral Cancer | IC50 9.9 times lower than submerged culture extract |

Note: The cytotoxic activity of ganoderic acids can vary significantly depending on the specific acid, the cancer cell line, and the experimental conditions.

Mechanism of Action: Modulation of Signaling Pathways

Ganoderic acids exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms of Ganoderic acid D are still being elucidated, it has been shown to influence the mTOR and PERK/NRF2 signaling pathways.

Downregulation of the mTOR Signaling Pathway

Ganoderic acid D has been reported to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway in esophageal squamous cell carcinoma cells. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. By inhibiting this pathway, Ganoderic acid D can promote apoptosis and autophagic cell death in cancer cells.

Ganoderic Acid Biosynthesis Pathway

The biosynthesis of all ganoderic acids, including Ganoderic acid D, originates from the mevalonate (B85504) pathway, which is a fundamental metabolic pathway for the production of isoprenoids.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Ganoderic Acid D2

For Researchers, Scientists, and Drug Development Professionals

Ganoderic acid D2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds, known as ganoderic acids, has attracted significant scientific interest due to a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. As a member of this family, this compound holds potential as a therapeutic agent. This guide provides a comprehensive overview of the methodologies used to screen for its biological activities, presents available quantitative data, and illustrates the key signaling pathways involved.

Biological Activities of this compound

Research has primarily focused on the anti-tumor and anti-inflammatory properties of ganoderic acids. While specific data for this compound is emerging, the broader class exhibits significant bioactivity.

-

Anti-Cancer Activity: Ganoderic acids are known to induce cytotoxicity in various cancer cell lines while showing lower toxicity to normal cells[1][5]. Their anti-cancer mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor invasion and metastasis[1][6]. These effects are often mediated through the modulation of critical signaling pathways such as NF-κB and the upregulation of pro-apoptotic proteins like p53 and Bax[1].

-

Anti-Inflammatory Activity: Ganoderic acids demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β)[7][8][9]. This is achieved by suppressing major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades[7][10][11].

-

Neuroprotective Activity: Some studies have pointed towards the neuroprotective potential of ganoderic acids[3]. They have been shown to possess antioxidant properties and can protect neuronal cells from damage induced by oxidative stress[3].

Quantitative Data on the Bioactivity of Ganoderic Acids

The following tables summarize quantitative data from studies on various ganoderic acids, which can serve as a reference for screening this compound.

Table 1: In Vitro Anti-inflammatory Activity of Various Ganoderic Acids

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |

|---|---|---|---|---|---|---|

| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [7][9] |

| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified | Farnesoid X Receptor (FXR) | [4][7] |

| Ganoderic Acid C1 | RAW 264.7 (macrophages) | Not Specified | TNF-α | Not Specified | NF-κB |[12] |

Table 2: In Vitro Cytotoxicity of Ganoderic Acid Extracts and Compounds

| Extract/Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference(s) |

|---|---|---|---|

| G. lucidum Triterpene Extract | A549 (Lung) | 15.6–46.3 | [13] |

| G. lucidum Triterpene Extract | MCF7 (Breast) | 18.4–43.6 | [13] |

| G. lucidum Triterpene Extract | PC3 (Prostate) | 10.0–32.1 | [13] |

| G. lucidum Triterpene Extract | HepG2 (Liver) | 10.6–27.6 | [13] |

| Methanolic Extract | K-562 (Leukemia) | 291 | [14] |

| Methanolic Extract | MCF-7 (Breast) | 598 |[14] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate screening of this compound's biological activities.

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, 95-D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[15].

-

Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC50 value.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

This protocol measures the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Seeding: Plate RAW 264.7 or BV-2 microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours[10].

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452) to quantify the NO concentration in the samples.

This technique is used to detect changes in the expression or phosphorylation status of proteins within key signaling pathways (e.g., NF-κB, MAPK, Akt).

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine relative protein expression.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the molecular mechanisms and experimental processes involved in screening this compound.

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.

Caption: General workflow for screening the biological activity of this compound.

Conclusion

This compound, as part of the broader family of triterpenoids from Ganoderma lucidum, exhibits significant potential as a multi-target therapeutic agent. The screening process for its biological activity relies on a systematic approach, beginning with in vitro assays to determine cytotoxicity and anti-inflammatory effects, followed by mechanistic studies to elucidate the underlying signaling pathways. The protocols and data presented in this guide offer a foundational framework for researchers to effectively evaluate the pharmacological properties of this compound. Further investigation, particularly through in vivo models, is essential to validate its therapeutic efficacy and advance its potential development as a novel drug candidate for cancer and inflammatory diseases.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Comprehensive Review of Ganoderic Acid D2: Current Research and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid D2, also identified as Lucidenic acid D2, is a noteworthy compound with emerging evidence of its therapeutic potential. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a comparative analysis of the closely related and more extensively studied Ganoderic acid D. This document aims to serve as a core resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

I. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Lucidenic acid D2) and Ganoderic acid D, providing a comparative overview of their biological activities.

Table 1: Biological Activity of this compound (Lucidenic Acid D2)

| Biological Activity | Model System | Key Findings | Quantitative Data | Reference(s) |

| Anti-inflammatory | TPA-induced ear edema in mice | Inhibition of skin inflammation | ID50 = 0.11 mg/ear | [1][2][3] |

| Antiviral | Epstein-Barr virus (EBV)-infected Raji cells | Inhibition of EBV early antigen activation | Potent inhibition (96-100% at 1 x 10³ mol ratio/TPA) | [1][3][4] |

| Anti-proliferative | Human Hepatoma (HepG2) cells | Inhibition of cell proliferation | Potential ability demonstrated, specific IC50 not provided | [1][3] |

| Immunomodulatory | LPS-stimulated THP-1 monocytic cells | Modulation of MAP kinases | Part of a triterpene-rich extract that modulates p38 and JNK phosphorylation | [5] |

TPA: 12-O-tetradecanoylphorbol-13-acetate; ID50: Median Inhibitory Dose

Table 2: Anticancer Activity of Ganoderic Acid D

| Cell Line | Cancer Type | Key Effects | Concentration Range | Quantitative Data | Reference(s) |

| EC9706, Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of cell proliferation, induction of apoptosis and autophagy | 0 - 40 µM | GAD inhibited cell proliferation in a dose-dependent manner | [6][7][8] |

| EC9706, Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | Downregulation of mTOR signaling pathway | 0 - 40 µM | Downregulated the expression of phosphorylated PI3K, AKT, and mTOR | [6] |

| HeLa | Cervical Cancer | Cytotoxicity | 17.3 µM | IC50 = 17.3 µM |

GAD: Ganoderic Acid D

II. Experimental Protocols

This section details the methodologies for key experiments cited in the literature for both this compound (Lucidenic acid D2) and Ganoderic acid D.

This compound (Lucidenic Acid D2) Protocols

1. In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

-

Objective: To evaluate the topical anti-inflammatory effect of Lucidenic acid D2.

-

Animal Model: Male ddY mice.

-

Procedure:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared to induce inflammation.

-

Lucidenic acid D2 is dissolved in a vehicle (e.g., acetone) at various concentrations.

-

The TPA solution is applied to the inner and outer surfaces of one ear of each mouse.

-

Immediately after TPA application, the Lucidenic acid D2 solution (or vehicle control) is topically applied to the same ear.

-

After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular biopsies are taken from both the treated and untreated ears.

-

The weight of the ear biopsies is measured, and the degree of edema is calculated as the difference in weight between the TPA-treated and untreated ears.

-

The inhibitory effect of Lucidenic acid D2 is expressed as the percentage reduction in edema compared to the control group. The ID50 value is then calculated.[1][2][3]

-

2. In Vitro Anti-proliferative Assay: HepG2 Cells

-

Objective: To assess the potential of Lucidenic acid D2 to inhibit the growth of human hepatoma cells.

-

Cell Line: HepG2 cells.

-

Procedure:

-

HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Lucidenic acid D2 is dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of Lucidenic acid D2 or a vehicle control.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured with a microplate reader, and the percentage of cell viability is calculated relative to the control. While a specific IC50 value has not been published, this method would be used for its determination.[1][3]

-

Ganoderic Acid D Protocol

1. In Vitro Anticancer Assay: Esophageal Squamous Cell Carcinoma (ESCC)

-

Objective: To investigate the anticancer effects and underlying mechanisms of Ganoderic acid D (GAD) on ESCC cells.[6]

-

Cell Lines: EC9706 and Eca109 human ESCC cell lines.

-

Procedure:

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT):

-

Cells are seeded in 96-well plates.

-

After 24 hours, they are treated with GAD at concentrations of 0, 10, 20, and 40 µM for another 24 hours.

-

MTT solution is added to each well, and the plate is incubated for 4 hours.

-

The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is read at 490 nm.

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Cells are treated with GAD as described above.

-

For apoptosis, cells are harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) kit.

-

For cell cycle analysis, cells are fixed in ethanol (B145695) and stained with PI containing RNase.

-

Samples are analyzed by a flow cytometer.

-

-

Western Blot Analysis:

-

Cells are treated with GAD, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes.

-

Membranes are blocked and then incubated with primary antibodies against proteins in the mTOR signaling pathway (PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR) and markers for apoptosis and autophagy (e.g., P53, Cyclin B1, CytoC, PARP, Beclin-1, P62, LC3).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.[6]

-

-

III. Signaling Pathways and Visualizations

This section provides diagrams of the key signaling pathways modulated by this compound (Lucidenic acid D2) and Ganoderic acid D, created using the DOT language.

This compound (Lucidenic Acid D2) Signaling

Ganoderic Acid D Signaling

IV. Discussion and Future Perspectives

The current body of research indicates that this compound, or Lucidenic acid D2, possesses notable anti-inflammatory and antiviral properties.[1][2][3] Its potential as an anti-proliferative agent is also suggested, although quantitative data remains limited.[1][3] The immunomodulatory effects observed with a triterpene-rich extract containing Lucidenic acid D2 point towards a mechanism involving the MAPK signaling pathway, specifically the differential regulation of p38 and JNK.[5]

In contrast, Ganoderic acid D has been more thoroughly investigated for its anticancer properties. Research has demonstrated its ability to induce both apoptosis and autophagy in esophageal squamous cell carcinoma cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.[6] This provides a clear molecular basis for its observed effects on cell proliferation.

The synonymy between this compound and Lucidenic acid D2 is a crucial point for researchers entering this field, as literature searches may be fragmented. Future research should focus on several key areas:

-

Quantitative Cytotoxicity Studies: There is a clear need for robust in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines, including but not limited to HepG2.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound is essential. Further investigation into its effects on the p38 and JNK MAPK pathways, independent of a mixed extract, would provide more definitive insights.

-

In Vivo Efficacy: While initial in vivo data on its anti-inflammatory effects are promising, further studies are required to evaluate its in vivo anticancer and antiviral efficacy in relevant animal models.

-

Comparative Studies: Direct, side-by-side comparative studies of Ganoderic acid D and D2 would be invaluable in understanding the structure-activity relationships and determining which compound holds greater promise for specific therapeutic applications.

Conclusion

This compound (Lucidenic acid D2) is an emerging bioactive compound with demonstrated anti-inflammatory and antiviral potential. While research is less extensive compared to other ganoderic acids like Ganoderic acid D, the existing data warrants further investigation into its therapeutic applications, particularly in oncology and immunology. This guide provides a foundational summary of the current knowledge, offering researchers a structured overview of the quantitative data, experimental methodologies, and known signaling pathways to guide future studies in this promising area of natural product drug discovery.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells-MedSci.cn [medsci.cn]

Ganoderic Acid D2: A Technical Overview for Scientific Professionals

CAS Number: 97653-94-6[][2][3][4] Molecular Formula: C30H42O8[]

This technical guide provides a comprehensive overview of Ganoderic acid D2, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its physicochemical properties, biological activities, and insights into its potential mechanisms of action.

Physicochemical Properties

This compound is a member of the highly oxygenated lanostane-type triterpenoids. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 97653-94-6 | |

| Molecular Formula | C30H42O8 | |

| Molecular Weight | 530.65 g/mol | |

| Purity | Typically >98% (HPLC) | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | 2-8°C, in a sealed, cool, and dry condition |

Biological Activity and Therapeutic Potential

While research specifically on this compound is limited, the broader class of ganoderic acids has been extensively studied for its diverse pharmacological activities, particularly in oncology. Ganoderic acids, in general, are known to possess anti-tumor, anti-inflammatory, and immunomodulatory effects.

A study on a closely related compound, Ganoderic acid D (GAD), has shown that it can inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. This inhibition is achieved through the induction of both apoptosis (programmed cell death) and autophagic cell death. Furthermore, a fraction of Ganoderma lucidum extract containing Ganoderic acid D, among other triterpenoids, demonstrated inhibitory effects on Caco-2 human colon carcinoma cells.

The general anti-cancer activities of ganoderic acids involve several mechanisms, including:

-

Induction of Apoptosis: Many ganoderic acids trigger apoptosis in cancer cells through mitochondria-mediated pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: Ganoderic acids have been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.

-

Inhibition of Metastasis: Some ganoderic acids can suppress the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis.

Signaling Pathways

The molecular mechanisms underlying the bioactivity of ganoderic acids involve the modulation of key signaling pathways. For the closely related Ganoderic acid D, the anti-cancer effects in esophageal squamous cell carcinoma cells are mediated through the downregulation of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

While a specific signaling pathway for this compound has not been elucidated, it is plausible that it shares mechanisms with other ganoderic acids. The general signaling pathways implicated in the action of ganoderic acids include:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival and proliferation that is often dysregulated in cancer. Several ganoderic acids have been shown to inhibit this pathway.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory and anti-cancer effects of ganoderic acids.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by ganoderic acids can contribute to their anti-cancer effects.

Below is a generalized representation of a potential signaling pathway for ganoderic acids based on available literature.

Caption: Generalized signaling pathway for ganoderic acids.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., mTOR, Akt, p-Akt, NF-κB, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The workflow for a typical in vitro anti-cancer evaluation of a Ganoderic acid is depicted below.

Caption: Experimental workflow for in vitro evaluation.

Conclusion

This compound is a promising natural compound for further investigation in the field of drug discovery. While specific data on its biological activities and mechanisms of action are currently scarce, the extensive research on the broader class of ganoderic acids provides a strong foundation for future studies. The methodologies and potential signaling pathways outlined in this guide can serve as a starting point for researchers aiming to elucidate the therapeutic potential of this compound. Further research is warranted to determine its specific anti-cancer efficacy, delineate its precise molecular targets, and evaluate its preclinical and clinical potential.

References

The Physicochemical Atlas of Ganoderic Acid D2: A Technical Guide to Solubility and Stability for Drug Development

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability characteristics of Ganoderic acid D2, a promising bioactive triterpenoid (B12794562) from Ganoderma lucidum. Understanding these fundamental properties is critical for the formulation, delivery, and overall therapeutic efficacy of this compound. This document provides a consolidation of available data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a highly oxygenated lanostane-type triterpenoid. Its fundamental physicochemical properties are essential for predicting its behavior in various solvents and under different environmental conditions.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₂O₈ | [1] |

| Molecular Weight | 530.65 g/mol | [1] |

| CAS Number | 97653-94-6 | [1] |

| Appearance | Crystalline solid | [2] |

| UV/Vis. λmax | ~254 nm | [2] |

Solubility Characteristics

The solubility of this compound is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, ganoderic acids exhibit poor aqueous solubility, which presents a challenge for formulation development.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited, data for the closely related Ganoderic acid D provides a valuable reference. It is important to note that slight structural differences between Ganoderic acid D and D2 may lead to variations in their solubility.

| Solvent / Solvent System | Solubility (at ambient temperature) | Notes | Reference |

| DMSO | ~25 mg/mL | Requires sonication for improved dissolution. | |

| Ethanol (B145695) | ~30 mg/mL | Data for Ganoderic acid D. | |

| Dimethylformamide (DMF) | ~30 mg/mL | Data for Ganoderic acid D. | |

| Methanol | Soluble | Qualitative data for this compound. | |

| Aqueous Buffers | Sparingly soluble | Data for Ganoderic acid D. | |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Data for Ganoderic acid D. |

For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer. A general technique to improve solubility is to gently warm the solution to 37°C and use an ultrasonic bath.

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Stability Profile

The stability of this compound under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and compatibility with formulation excipients.

Storage and Handling Recommendations

-

Solid Form: Ganoderic acid D is stable for at least four years when stored as a crystalline solid at -20°C.

-

In Solution: Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for several months. For aqueous solutions of Ganoderic acid D, it is not recommended to store them for more than one day. A study on a triterpenoid-enriched fraction containing various ganoderic acids, including D, showed stability for up to one year at room temperature.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Summary of Typical Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C) |

| Oxidation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period |

| Photostability | Exposure to a combination of UV and visible light (e.g., ICH Q1B guidelines) |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

A stability-indicating analytical method, typically HPLC-UV, should be developed and validated to separate and quantify this compound from any potential degradation products. A C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and acidified water is commonly employed, with UV detection around 252-254 nm.

Biological Context: Signaling Pathways

Ganoderic acids exert their biological effects by modulating various intracellular signaling pathways. While specific data for this compound is still emerging, studies on the closely related Ganoderic acid D have elucidated its impact on the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and autophagy.

Inhibition of the PI3K/Akt/mTOR Pathway by Ganoderic Acid D

In cancer cells, the PI3K/Akt/mTOR pathway is often hyperactivated, promoting uncontrolled cell proliferation and survival. Ganoderic acid D has been shown to down-regulate the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR. This inhibition leads to a synergistic induction of apoptosis (programmed cell death) and autophagic cell death in cancer cells.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging available data for closely related compounds where necessary. The poor aqueous solubility remains a key challenge, necessitating formulation strategies to enhance bioavailability. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations. Furthermore, the elucidation of its inhibitory action on the PI3K/Akt/mTOR pathway underscores its therapeutic potential in oncology. Continued research to generate specific quantitative data for this compound will be invaluable for its advancement as a clinical candidate.

References

Technical Guide to the Spectroscopic Identification of Ganoderic Acid D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The definitive identification of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₄₂O₇ | [1] |

| Molecular Weight | 514.65 g/mol | |

| Ionization Mode | ESI- | [1] |

| [M-H]⁻ (m/z) | 513.3 | [1] |

Table 2: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in Pyridine-d₅ (ppm) | Multiplicity and Coupling Constant (J in Hz) | Source |

| H-7 | 5.16 | dd, J = 8.4, 8.4 | [2] |

| H-12 | 4.69 | s | [2] |

| Methyl | 1.48 | s | [2] |

| Methyl | 1.45 | s | [2] |

| Methyl | 1.40 | d, J = 6.7 | [2] |

| Methyl | 1.36 | d, J = 7.3 | [2] |

| Methyl | 1.21 | s | [2] |

| Methyl | 1.16 | s | [2] |

| Methyl | 1.10 | s | [2] |

Note: In CDCl₃, the signals at δ 5.16 and 4.69 shift to δ 4.83 and 4.34, respectively. The signal for H-12 in CDCl₃ is observed at δ 4.34[2].

Table 3: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in Pyridine-d₅ (ppm) | Source |

| C-12 | 79.2 | [2] |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, synthesized from various sources.

Extraction and Isolation of Ganoderic Acids

A general procedure for the extraction and isolation of ganoderic acids from Ganoderma species involves the following steps[1][3]:

-

Extraction: The fruiting bodies of Ganoderma lucidum are first chipped and then extracted with 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) multiple times.

-

Preliminary Fractionation: The ethanol is removed under reduced pressure, and the resulting extract is applied to a silica (B1680970) gel column. Elution is performed using a gradient system, such as chloroform (B151607)/acetone.

-

Reversed-Phase Chromatography: The fractions containing ganoderic acids are further purified using a reversed-phase C-18 column with a water/methanol gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved through semi-preparative HPLC.

Mass Spectrometry Analysis

The molecular weight and fragmentation pattern of this compound are determined using high-resolution mass spectrometry.

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC/Q-TOF MS) is a common setup[4].

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid) is employed.

-

-

Mass Spectrometry Parameters:

-

Ionization: Electrospray ionization (ESI) in negative mode is effective for this class of compounds.

-

Fragmentation: High-collision energy mass spectrometry can be used to study the fragmentation pathways[1]. A characteristic loss of 130 Da is often observed in the mass spectra of ganoderic acids, which corresponds to the cleavage of the side chain[1].

-

NMR Spectroscopy Analysis

The structural elucidation of this compound is accomplished through a combination of 1D and 2D NMR experiments.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated pyridine (B92270) (Pyridine-d₅).

-

NMR Experiments:

-

¹H-NMR: To determine the chemical shifts and coupling constants of the protons.

-

¹³C-NMR: To identify the number of unique carbon atoms and their chemical environments.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to fully assign the structure.

-

Visualized Workflow

The following diagram illustrates the general workflow for the identification of this compound.

Caption: Workflow for the isolation and spectroscopic identification of this compound.

References

Methodological & Application

Application Notes & Protocols: Ganoderic Acid D2 Extraction and Purification from Fungi

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive compounds found in fungi of the Ganoderma genus, most notably Ganoderma lucidum. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] Among the various identified ganoderic acids, Ganoderic acid D2 has demonstrated specific biological activities, making its efficient extraction and purification a critical step for further research and development.

This document provides detailed protocols for the extraction and purification of this compound from fungal sources, along with methods for quantification. It also includes a visualization of a key signaling pathway influenced by Ganoderic acid D.

Data Presentation: Extraction and Purification Parameters

The following tables summarize quantitative data from various studies on the extraction and purification of ganoderic acids. While specific data for this compound is limited, the presented data for total ganoderic acids or other specific acids provide a strong baseline for developing a targeted protocol.

Table 1: Comparison of Ganoderic Acid Extraction Methods

| Parameter | Method 1: Ethanol (B145695) Extraction | Method 2: Supercritical CO₂ Extraction |

| Raw Material | Dried, powdered Ganoderma lucidum fruiting bodies | Dried, powdered Ganoderma lucidum fruiting bodies |

| Solvent | 95% Ethanol[3] | Supercritical Carbon Dioxide[4] |

| Solid-to-Liquid Ratio | 1:20 (w/v)[5] | Not specified |

| Temperature | 60-80°C | 50°C |

| Pressure | Atmospheric | 22 MPa |

| Extraction Time | 2 hours, repeated three times | 2 hours |

| Yield (Crude Extract) | Approx. 4.2% (acidic ethyl acetate (B1210297) fraction) | Up to 17.6% (total triterpenoids) |

Table 2: Purification Method Performance for Ganoderic Acids

| Purification Step | Method | Purity Achieved | Recovery | Reference |

| Column Chromatography | Silica (B1680970) Gel Column | Intermediate | Variable | |

| Column Chromatography | Sephadex LH-20 | >85% (Ganoderic Acid A) | Not Specified | |

| Semi-preparative HPLC | Reversed-Phase C18 | >99% (Ganoderic Acid T) | Not Specified | |

| Recrystallization | Methanol (B129727) | >97.5% (Ganoderic Acid A) | Not Specified | |

| HSCCC | n-hexane-ethyl acetate-methanol-water | 83.0% - 97.8% | Not Specified |

Table 3: Analytical Quantification Parameters for Ganoderic Acids by HPLC-UV

| Parameter | Value | Reference |

| Linearity (r²) | >0.9990 | |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | |

| Precision (RSD) | Intra-day: 0.8 - 4.8% | |

| Inter-day: 0.7 - 5.1% | ||

| Accuracy/Recovery | 96.85 - 105.09% |

Experimental Protocols

Protocol 1: Extraction of Crude Ganoderic Acids from Ganoderma Fruiting Bodies

This protocol details a standard method for obtaining a triterpenoid-enriched extract from dried fungal material using ethanol.

Materials:

-

Dried, powdered Ganoderma lucidum fruiting bodies (60-mesh)

-

95% Ethanol (v/v)

-

Rotary evaporator

-

Reflux apparatus or temperature-controlled shaker

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered Ganoderma lucidum.

-

Combine the powder with 2 L of 95% ethanol in a suitable flask.

-

Heat the mixture to 60°C and maintain for 2 hours with continuous stirring or shaking.

-

Allow the mixture to cool slightly, then filter through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh ethanol to maximize yield.

-

Combine the ethanol extracts from all three repetitions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed. The resulting viscous material is the crude triterpenoid (B12794562) extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a multi-step purification process to isolate this compound from the crude extract.

Materials:

-

Crude triterpenoid extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents: Chloroform (B151607), Methanol, Ethyl Acetate, n-Hexane (HPLC grade)

-

Semi-preparative HPLC system with a C18 column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

Procedure:

Step 1: Silica Gel Chromatography (Initial Fractionation)

-

Prepare a silica gel column with a suitable solvent system, such as a gradient of chloroform to methanol.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor by TLC to identify fractions containing ganoderic acids.

-

Combine fractions that show similar TLC profiles, corresponding to the expected polarity of this compound.

Step 2: Sephadex LH-20 Chromatography (Size Exclusion)

-

Further purify the combined fractions from the silica gel step using a Sephadex LH-20 column with methanol as the mobile phase.

-

This step helps to remove pigments and other small molecules. Collect the primary triterpenoid-containing fraction.

Step 3: Semi-Preparative HPLC (High-Resolution Purification)

-

Dissolve the enriched fraction from the Sephadex LH-20 step in methanol.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Monitor the elution profile at a wavelength of 252 nm.

-

Collect the peak corresponding to the retention time of a this compound standard.

-

Combine the collected fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in an extract.

Materials:

-

Purified this compound or a certified reference standard

-

HPLC system with a UV detector and a C18 analytical column

-

Acetonitrile (HPLC grade)

-

0.1% Formic acid in water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (B) and 0.1% formic acid in water (A).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Column Temperature: 30°C.

-

-

Analysis: Inject equal volumes of the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

This compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Influenced by Ganoderic Acid D

Ganoderic acid D has been shown to prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells by targeting 14-3-3ε to activate the CaM/CaMKII/NRF2 signaling pathway.

Caption: Ganoderic Acid D activates the CaM/CaMKII/NRF2 pathway.

References

- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ganoderic Acid D2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ganoderic acid D2, a bioactive triterpenoid (B12794562) found in Ganoderma species. The following sections offer comprehensive methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), enabling researchers to select the most appropriate method based on their specific analytical needs.

Introduction

Ganoderic acids, including this compound, are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum and related species.[1][2][3][4] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][3] Accurate and robust analytical methods are therefore essential for the quality control of raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This guide presents validated HPLC-UV and UPLC-MS/MS methods for the reliable quantification of this compound.

Method Selection: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-UV is a robust and cost-effective technique suitable for routine quality control and the quantification of major ganoderic acids in raw materials and extracts.[5]

-

UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the analysis of trace levels of ganoderic acids, comprehensive profiling, and analysis in complex biological matrices.[5][6]

The following table summarizes the key performance metrics for the analysis of ganoderic acids using both techniques, based on published validation studies.

| Performance Metric | HPLC-UV | UPLC-MS/MS |

| Linearity (r²) | >0.999[1] | >0.998[6] |

| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[1] | 0.66 - 6.55 µg/kg[6] |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[1] | 2.20 - 21.84 µg/kg[6] |

| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%[1] | Intra-day: <6.8% Inter-day: <8.1%[6] |

| Accuracy/Recovery | 97.09 - 100.79%[1] | 89.1 - 114.0%[6] |

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental workflow for this compound quantification.

Experimental Protocols

Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound.

Protocol 1: HPLC-UV Method for this compound Quantification

This method is suitable for the quantification of major ganoderic acids and for routine quality control of Ganoderma extracts.

1. Sample Preparation

-

Extraction: Accurately weigh 1.0 g of powdered Ganoderma sample and transfer to a conical flask. Add 20 mL of chloroform (B151607) and perform ultrasonic extraction for 30 minutes. Repeat the extraction process twice.[7]

-

Evaporation and Reconstitution: Combine the extracts and evaporate to dryness under reduced pressure at 40°C. Dissolve the resulting residue in methanol (B129727) and make up to a final volume of 25 mL.[7]

-

Filtration: Filter an aliquot of the extract through a 0.22 µm syringe filter prior to HPLC analysis.[8]

2. Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity HPLC system or equivalent.[9]

-

Column: Kromasil C18 analytical column (4.6 mm x 250 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water containing 0.03% H3PO4 (B).[10] A typical gradient might be: 0-5 min, 100% A; 20-40 min, 30% A; 40-80 min, 100% B.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 35 °C.[10]

-

Injection Volume: 10 µL.

3. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 5 to 50 µg/mL.[10] Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: UPLC-MS/MS Method for this compound Quantification

This highly sensitive and selective method is ideal for the quantification of low levels of this compound and for analysis in complex matrices.

1. Sample Preparation

-

Extraction: Weigh 1.0 g of the dried and powdered Ganoderma lucidum fruiting body. Add 20 mL of 80% ethanol (B145695) and sonicate for 30 minutes.[8]

-